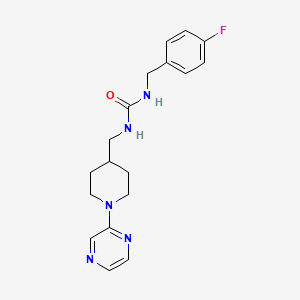

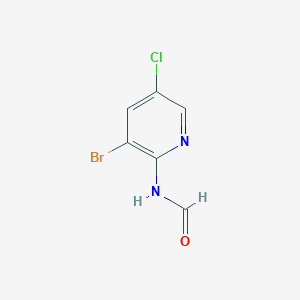

1-(4-氟苯甲基)-3-((1-(吡啶-2-基)哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorobenzyl-containing compounds involves complex chemical processes, including reductive amination, amid hydrosis, and N-alkylation. For instance, the synthesis of a potent nonpeptide CCR1 antagonist involved reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, followed by HPLC purification and formulation processes (Mäding et al., 2006). This highlights the complex methodology required for synthesizing compounds with specific fluorobenzyl components.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by various spectroscopic techniques, including NMR and ESI-MS, which confirm the structure of intermediates and target compounds. For example, compounds with a 4-fluorobenzyl component have been analyzed to determine their affinity and selectivity for certain receptors, indicating the importance of molecular structure in understanding the compound's potential biological activity (Fang-wei, 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and similar compounds often involve steps like electrophilic fluorination and palladium-catalyzed procedures. These reactions are critical for introducing fluorine atoms or modifying the compound to enhance its properties or biological activity. The specific reactions and properties of these compounds vary, depending on the desired end product and its application (Eskola et al., 2002).

科学研究应用

神经肽S拮抗活性

一个研究领域涉及对7-取代的1,1-二苯基-六氢-噁唑并[3,4-a]吡嗪-3-酮的研究,以探究其对神经肽S(NPS)的拮抗活性。发现具有4-氟苯甲基脲官能团的化合物是最有效的拮抗剂之一,突显了脲官能团和氟苯甲基基团在拮抗活性中的重要性。这项研究表明了在探索神经递质相互作用和开发与NPS信号相关疾病的治疗药物方面的潜在应用(Zhang et al., 2008)。

放射性药物合成

另一个应用领域是放射性药物领域,合成了具有4-氟苯甲基和哌嗪衍生物的化合物用于成像目的。例如,合成了一种用[18F]标记的强效非肽CCR1拮抗剂,用于PET成像,展示了该化合物在诊断应用和药物开发中的相关性(Mäding et al., 2006)。

抗结核活性

该化合物的框架也被用于探索抗结核活性。一项关于噻唑-氨基哌啶杂合物的研究,包括具有4-氟苯甲基氨基哌啶基团的化合物,发现对结核分枝杆菌具有良好的活性,表明在开发新的抗结核药物方面具有潜在应用(Jeankumar et al., 2013)。

防腐蚀

在材料科学领域,研究了哌啶衍生物的衍生物,包括具有氟苯甲基基团的化合物,用于其在金属表面的防腐蚀性能。研究表明这些化合物可以有效防止腐蚀,暗示了在防护涂层和工业维护中的应用(Kaya et al., 2016)。

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSKAAJTAAJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)